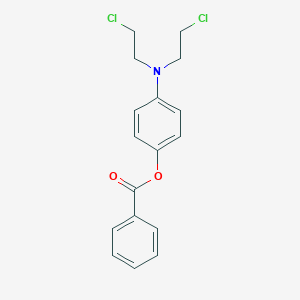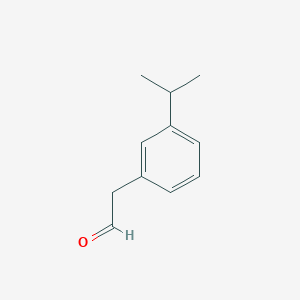
Diisooctylmaleat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisooctyl maleate is a useful research compound. Its molecular formula is C20H36O4 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diisooctyl maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisooctyl maleate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Studien zur Dielektrizitätsrelaxation
Diisooctylmaleat wurde in Messungen der Dielektrizitätsrelaxation verwendet, um die Auswirkungen der molekularen Struktur auf die primäre und sekundäre Relaxation zu untersuchen . Diese Studien wurden an Materialien mit sehr ähnlichen Strukturen durchgeführt, wie z. B. Diisooctylphthalat (DIOP) und this compound (DIOM), über einen breiten Temperaturbereich .
Analyse der Molekülstruktur
Die Molekülstruktur von this compound wurde in Bezug auf sein Verhalten und seine Relaxationsprozesse analysiert . Die Ergebnisse zeigen, dass die Temperaturabhängigkeit der α-Relaxationszeiten nicht durch eine einzelne Vogel-Fulcher-Tammann-Gleichung beschrieben werden kann .
Hochdruck-Dielektroskopie
this compound wurde in Studien zur Hochdruck-Dielektroskopie verwendet . Diese Studien haben einen dritten Relaxationsprozess identifiziert, der als überschüssiger Flügel des hochfrequenten Teils des α-Verlustpeaks in den dielektrischen Spektren von DIOM sichtbar ist .
HPLC-Säulen Trennung
this compound kann mit einer einfachen Methode der Umkehrphasen-HPLC (RP-HPLC) analysiert werden . Die mobile Phase enthält Acetonitril (MeCN), Wasser und Phosphorsäure . Diese Anwendung ist besonders nützlich für die Trennung von this compound auf der HPLC-Säule Newcrom R1 .
Herstellung von Dioctylsulfosuccinat-Salzen
this compound ist ein wichtiger Zwischenrohstoff bei der Herstellung von Dioctylsulfosuccinat (DOSS, Docusat)-Salzen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1
Wirkmechanismus
Target of Action
Diisooctyl maleate is a chemical compound with the molecular formula C20H36O4 It’s structurally similar to diisooctyl phthalate (diop), which has been studied for its interactions with various biological systems .
Mode of Action
Based on its structural similarity to diisooctyl phthalate (diop), it can be inferred that it might interact with biological systems in a similar manner .
Biochemical Pathways
Studies on similar compounds like phthalates have shown that they can be biodegraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation process involves the breakdown of the compound into simpler substances, which can then enter various biochemical pathways.
Pharmacokinetics
It can be analyzed using high-performance liquid chromatography (hplc), which suggests that it might have some bioavailability .
Result of Action
Based on its structural similarity to diisooctyl phthalate (diop), it can be inferred that it might have similar effects .
Action Environment
Diisooctyl maleate is a colorless liquid that can dissolve in many organic solvents . It is mainly used as a plasticizer and emulsifier, often in the production of polyvinyl chloride (PVC). It can also be used in coatings, paints, resins, and adhesives . The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Eigenschaften
CAS-Nummer |
1330-76-3 |
|---|---|
Molekularformel |
C20H36O4 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
bis(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3 |
InChI-Schlüssel |
QIGLLCHDIZAZFE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C |
Isomerische SMILES |
CC(C)CCCCCOC(=O)/C=C\C(=O)OCCCCCC(C)C |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C |
Key on ui other cas no. |
1330-76-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















